N-(2-chloro-4-methylphenyl)-2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide
Description
N-(2-Chloro-4-methylphenyl)-2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrazine core substituted with a 4-methoxyphenyl group at position 2 and a sulfanylacetamide side chain terminating in a 2-chloro-4-methylphenyl moiety.
Properties
IUPAC Name |
N-(2-chloro-4-methylphenyl)-2-[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN4O2S/c1-14-3-8-18(17(23)11-14)25-21(28)13-30-22-20-12-19(26-27(20)10-9-24-22)15-4-6-16(29-2)7-5-15/h3-12H,13H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADJSQLDGYZEGPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NC=CN3C2=CC(=N3)C4=CC=C(C=C4)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-chloro-4-methylphenyl)-2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, synthesis, and research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by a pyrazolo[1,5-a]pyrazine core, which is known for its diverse biological activities. The presence of substituents such as the chloromethylphenyl and methoxyphenyl groups enhances its reactivity and potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The following mechanisms have been proposed:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes, potentially leading to therapeutic effects against diseases such as cancer and inflammation.
- Receptor Modulation : It can interact with receptors, blocking or activating signaling pathways crucial for cell survival and proliferation.
- DNA Interaction : The compound might interfere with DNA replication or repair mechanisms, contributing to its anticancer properties.
Biological Activity Overview
Research has indicated several biological activities associated with this compound:
- Anticancer Activity : Preliminary studies suggest that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, it has been evaluated against K562 (chronic myeloid leukemia) and MCF-7 (breast cancer) cells, demonstrating low micromolar GI50 values indicative of potent activity .
- Anti-inflammatory Properties : The compound's ability to modulate inflammatory pathways suggests potential applications in treating inflammatory diseases .
- Enzymatic Inhibition : Studies have shown that derivatives of pyrazolo compounds can inhibit key enzymes involved in tumor progression, further supporting the therapeutic potential of this compound .
Research Findings and Case Studies
Several studies have investigated the biological activity of similar pyrazolo compounds, providing insights into their efficacy:
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions using starting materials such as 2-chloro-4-methylphenylamine and 4-methoxyphenylhydrazine. Key synthetic routes include:
- Reagents : Common reagents include dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), often under inert conditions.
- Catalysts : Palladium on carbon (Pd/C) or copper(I) iodide (CuI) are frequently employed to facilitate reactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their differences:
Key Differences and Implications
Core Heterocycle :
- Pyrazolo[1,5-a]pyrazine (target) vs. pyrazolo[1,5-a]pyrimidine (): Pyrimidine’s additional nitrogen atom may enhance hydrogen bonding, while pyrazine’s smaller ring size could improve metabolic stability .
- Cyclopenta-fused derivatives () exhibit distinct π-stacking and hydrogen-bonding patterns, affecting crystallinity and solubility .
Substituent Effects: Methoxy vs. Chloro Groups: The 4-methoxyphenyl group in the target compound likely improves solubility compared to chloro-substituted analogs (e.g., ) but may reduce metabolic stability due to oxidative demethylation pathways .
Biological Activity Trends :
- Pyrazolo-pyrazine derivatives with sulfanylacetamide chains (e.g., ) are hypothesized to exhibit thiol-mediated interactions, which could enhance binding to enzymes like cyclooxygenase or cholinesterase (as seen in related compounds in ) .
- Compounds with 4-methoxyphenyl groups (e.g., -IV) show enhanced intermolecular interactions (C–H⋯N bonds), suggesting improved crystal packing and stability .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of N-(2-chloro-4-methylphenyl)-2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide, and how can reaction conditions be optimized?
- Methodology : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, pyrazolo[1,5-a]pyrazine derivatives can react with α-chloroacetamides in the presence of a base (e.g., triethylamine) under reflux in dichloromethane or ethanol. Optimization involves adjusting stoichiometry, temperature (e.g., 60–80°C), and reaction time (6–24 hours) to maximize yield. Purity is confirmed via HPLC or LC-MS .
- Key Evidence : Similar protocols for pyrazolo-pyrimidine acetamide derivatives highlight the use of chloroacetyl chloride and base-mediated reactions .
Q. How is the structural elucidation of this compound validated, and which analytical techniques are critical?
- Methodology : X-ray crystallography is the gold standard for confirming molecular geometry. Single-crystal diffraction data (e.g., R-factor < 0.05) validate bond lengths and angles. Complementary techniques include NMR (¹H/¹³C, HSQC, HMBC) to assign substituents and HR-MS for molecular weight verification. For example, pyrazolo-pyrazine sulfanyl groups exhibit distinct ¹H NMR shifts at δ 7.2–8.5 ppm .
- Key Evidence : Crystal structures of analogous N-(chlorophenyl)acetamide derivatives demonstrate precise positional assignments of sulfanyl and pyrazine moieties .
Q. What solubility and stability profiles should researchers consider for in vitro assays?
- Methodology : Solubility is assessed in DMSO (primary solvent for stock solutions) and aqueous buffers (e.g., PBS at pH 7.4) using UV-Vis spectroscopy. Stability studies involve incubating the compound at 37°C and analyzing degradation via HPLC. Pyrazolo-pyrazine derivatives often show limited aqueous solubility (<10 µM), necessitating solubilizing agents like Tween-80 .
- Key Evidence : PubChem data for related acetamides report logP values >3, indicating high lipophilicity .
Advanced Research Questions
Q. How do electronic effects of substituents (e.g., 4-methoxyphenyl vs. chlorophenyl) influence the compound’s biological activity?
- Methodology : Structure-activity relationship (SAR) studies compare analogs with varying substituents. Computational modeling (e.g., DFT calculations) evaluates electron-withdrawing/donating effects on binding affinity. For instance, the 4-methoxyphenyl group enhances π-π stacking with hydrophobic enzyme pockets, while the chloro group increases electrophilicity. Biological assays (e.g., kinase inhibition) quantify potency differences .
- Key Evidence : Pyrazolo[5,1-c][1,4]oxazine derivatives with methoxy groups show improved activity compared to halogenated analogs .
Q. What strategies address contradictory data in reported enzymatic inhibition studies?
- Methodology : Discrepancies may arise from assay conditions (e.g., ATP concentration in kinase assays) or compound purity. Researchers should:
- Validate purity via orthogonal methods (HPLC, elemental analysis).
- Replicate assays under standardized conditions (e.g., IC50 measurements with controls).
- Use isothermal titration calorimetry (ITC) to confirm direct binding .
- Key Evidence : Variability in pyrazoline-based inhibitor activities has been linked to residual solvents or byproducts from synthetic routes .
Q. How can flow chemistry improve the scalability and reproducibility of synthesis?
- Methodology : Continuous-flow reactors enhance heat/mass transfer, reducing side reactions. For example, a microreactor setup with controlled residence time (2–5 minutes) and temperature (70°C) can optimize the coupling of pyrazolo-pyrazine intermediates with chloroacetamides. In-line UV monitoring ensures real-time yield tracking .
- Key Evidence : Flow-chemistry protocols for diazomethane synthesis demonstrate enhanced reproducibility and safety .
Q. What in vivo pharmacokinetic challenges are anticipated, and how can they be mitigated?
- Methodology : Poor oral bioavailability due to low solubility is addressed via nanoformulation (e.g., liposomes) or prodrug strategies. Pharmacokinetic (PK) studies in rodents assess Cmax, Tmax, and half-life. Metabolite identification uses LC-MS/MS, focusing on sulfanyl oxidation or pyrazine ring cleavage .
- Key Evidence : Analogous pyrazolo-pyrimidine acetamides show rapid clearance in rodent models, necessitating sustained-release formulations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
